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Compound of Interest

Compound Name: 3,5-Heptanedione

Cat. No.: B1630319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Heptanedione, a beta-dicarbonyl compound of significant interest in chemical synthesis and as

a ligand in coordination chemistry. This document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural

features, particularly its prominent keto-enol tautomerism.

Introduction
3,5-Heptanedione (also known as dipropionylmethane) is a colorless to pale yellow liquid with

the chemical formula C₇H₁₂O₂.[1] Its structure is characterized by a central methylene group

flanked by two carbonyl groups. This arrangement facilitates a dynamic equilibrium between its

keto and enol tautomeric forms, a phenomenon that profoundly influences its spectroscopic

properties and reactivity. Understanding this equilibrium is critical for its application in various

chemical contexts.

Spectroscopic Data
The spectroscopic data for 3,5-Heptanedione is presented below. It is important to note that

due to the keto-enol tautomerism, the spectra represent a mixture of both forms. The ratio of

these tautomers can be influenced by factors such as solvent polarity and temperature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of 3,5-
Heptanedione. The presence of distinct signals for both the keto and enol forms allows for

their individual characterization and quantification.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3,5-Heptanedione typically shows signals corresponding to the

protons in both the keto and enol forms. The enolic proton gives a characteristic downfield

signal due to intramolecular hydrogen bonding.

Chemical Shift
(δ) (ppm)

Multiplicity Integration
Assignment
(Keto Form)

Assignment
(Enol Form)

~1.0 Triplet 6H -CH₃ -CH₃

~2.4 Quartet 4H
-CH₂- (adjacent

to C=O)

-CH₂- (adjacent

to C=C)

~3.5 Singlet 2H
-CH₂- (between

C=O)

~5.5 Singlet 1H =CH-

~15.5 Singlet (broad) 1H -OH (enolic)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum further confirms the presence of both tautomers with distinct signals for

the carbonyl carbons of the keto form and the olefinic and oxygen-bearing carbons of the enol

form.
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Chemical Shift (δ) (ppm) Assignment (Keto Form) Assignment (Enol Form)

~8 -CH₃ -CH₃

~36 -CH₂- (adjacent to C=O) -CH₂- (adjacent to C=C)

~58 -CH₂- (between C=O)

~100 =CH-

~190 =C-O

~203 C=O

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Heptanedione displays characteristic absorption bands for both the

keto and enol forms. The enol form is distinguished by a broad O-H stretching band and a C=C

stretching band, while the keto form shows a strong C=O stretching band.

Wavenumber (cm⁻¹) Vibrational Mode Tautomer

~3400-2400 (broad)
O-H stretch (intramolecular H-

bond)
Enol

~2970 C-H stretch (sp³) Keto & Enol

~1730 C=O stretch Keto

~1620
C=O stretch (conjugated) /

C=C stretch
Enol

Note: Peak positions are approximate.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3,5-Heptanedione results in the formation of a

molecular ion and several characteristic fragment ions.
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m/z Ion

128 [M]⁺ (Molecular Ion)[1][5]

99 [M - C₂H₅]⁺

71 [C₄H₇O]⁺

57 [C₃H₅O]⁺ or [C₄H₉]⁺[5]

43 [C₂H₃O]⁺ or [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of 3,5-Heptanedione is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol

equilibrium.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-

45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of

scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets

for each carbon. A larger spectral width (around 220 ppm) is required. Due to the lower

natural abundance and sensitivity of ¹³C, a greater number of scans (several hundred to

thousands) and a relaxation delay may be necessary to obtain a quantitative spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
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referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As 3,5-Heptanedione is a liquid, a thin film is prepared by placing a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize

atmospheric water and carbon dioxide interference. A background spectrum of the clean salt

plates is collected.

Data Acquisition: The sample holder with the prepared salt plates is placed in the

spectrometer's sample compartment. The infrared spectrum is then recorded, typically over

the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise

ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: A small amount of 3,5-Heptanedione is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities

and controlled introduction, or by direct injection.

Ionization: Electron Ionization (EI) is commonly used. The sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Keto-Enol Tautomerism
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The equilibrium between the keto and enol forms of 3,5-Heptanedione is a fundamental

concept for understanding its spectroscopic properties. This relationship is visualized below.

Caption: Equilibrium between the keto and enol tautomers of 3,5-Heptanedione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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